BChE Inhibitory Potency of Z32439948 Compared to Marketed Drug Rivastigmine and Optimized Derivatives
Z32439948 exhibits moderate inhibitory activity against human butyrylcholinesterase (hBChE) with an IC50 of 1.4 μM [1]. This potency is 38-fold lower than the marketed dual AChE/BChE inhibitor rivastigmine (BChE IC50 = 0.037 μM) [2]. However, Z32439948 serves as a critical scaffold for optimization; structure-guided modifications led to derivative 27a (hBChE IC50 = 0.078 μM) and (R)-37a (hBChE IC50 = 0.005 μM), representing a 280-fold improvement in potency over the parent compound [1]. This quantitative SAR trajectory demonstrates the value of Z32439948 as a starting point for developing high-affinity BChE inhibitors.
| Evidence Dimension | hBChE Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.4 μM |
| Comparator Or Baseline | Rivastigmine: 0.037 μM; Derivative 27a: 0.078 μM; Derivative (R)-37a: 0.005 μM |
| Quantified Difference | 38-fold less potent than rivastigmine; 280-fold less potent than optimized derivative (R)-37a |
| Conditions | In vitro enzyme inhibition assay using human recombinant BChE |
Why This Matters
This data positions Z32439948 not as a clinical candidate but as a well-characterized chemical probe essential for SAR studies aiming to optimize BChE inhibition, a critical target in late-stage Alzheimer's disease.
- [1] Lu, X., Li, Y., Guan, Q., Yang, H., Liu, Y., Du, C., ... & Chen, Y. (2024). Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease. ACS Chemical Neuroscience, 15(6), 1135-1156. View Source
- [2] MedChemExpress. (n.d.). Rivastigmine (ENA 713 free base) Technical Datasheet. View Source
